2(1H)-Pyridinone, 4-hydroxy-1-(2-O-methyl-beta-D-ribofuranosyl)-
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Overview
Description
3-Deaza-2’-O-methyluridine: is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to uridine but features a deaza modification at the third position and a methyl group at the 2’-O position of the ribose sugar. These modifications confer unique properties to the molecule, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-O-methyluridine typically involves multiple steps, starting from commercially available nucleoside precursors. One common approach includes the protection of the hydroxyl groups of the ribose sugar, followed by the introduction of the deaza modification at the third position of the uracil base. The final step involves the methylation of the 2’-O position of the ribose sugar. The reaction conditions often require the use of protecting groups, such as silyl or acyl groups, and reagents like methyl iodide for the methylation step .
Industrial Production Methods: Industrial production of 3-Deaza-2’-O-methyluridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: 3-Deaza-2’-O-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce various functional groups onto the nucleoside .
Scientific Research Applications
Chemistry: In chemistry, 3-Deaza-2’-O-methyluridine is used as a building block for the synthesis of modified oligonucleotides. These modified oligonucleotides are valuable tools for studying nucleic acid interactions and for developing nucleic acid-based therapeutics .
Biology: In biological research, this compound is used to investigate the role of modified nucleosides in RNA and DNA. It helps in understanding the effects of nucleoside modifications on the structure and function of nucleic acids .
Medicine: Its unique structure allows it to interfere with viral replication and cancer cell proliferation, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of modified nucleic acids for various applications, including diagnostics and therapeutics. Its incorporation into oligonucleotides enhances their stability and binding affinity, making them more effective in their intended applications .
Mechanism of Action
The mechanism of action of 3-Deaza-2’-O-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. The deaza modification at the third position alters the hydrogen bonding properties of the nucleoside, while the 2’-O-methyl group increases the stability of the nucleic acid. These modifications can inhibit the activity of enzymes involved in nucleic acid synthesis and processing, leading to antiviral and anticancer effects .
Molecular Targets and Pathways: The primary molecular targets of 3-Deaza-2’-O-methyluridine are the enzymes involved in nucleic acid metabolism, such as polymerases and nucleases. By inhibiting these enzymes, the compound can interfere with viral replication and cancer cell proliferation .
Comparison with Similar Compounds
3-Deazaadenosine: Another deaza-modified nucleoside with applications in antiviral and anticancer research.
2’-O-Methyluridine: A methylated nucleoside without the deaza modification, used in similar applications but with different properties.
3-Deazaguanosine: A deaza-modified guanosine analog with unique properties and applications
Uniqueness: 3-Deaza-2’-O-methyluridine is unique due to the combination of the deaza modification and the 2’-O-methyl group. This dual modification enhances the stability and binding affinity of nucleic acids, making it more effective in various applications compared to other similar compounds .
Properties
CAS No. |
57165-33-0 |
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Molecular Formula |
C11H15NO6 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-hydroxy-1-[(3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-17-10-9(16)7(5-13)18-11(10)12-3-2-6(14)4-8(12)15/h2-4,7,9-11,13-14,16H,5H2,1H3/t7-,9-,10-,11?/m1/s1 |
InChI Key |
BJDHEHYVJKGKNV-HPFPYREMSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](OC1N2C=CC(=CC2=O)O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=CC2=O)O)CO)O |
Origin of Product |
United States |
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